

Manufacturer and supplier information for Ponatinib D8.

Author: BenchChem Technical Support Team. Date: December 2025

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Ponatinib D8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Ponatinib D8**, a deuterated analog of the potent tyrosine kinase inhibitor, Ponatinib. It is intended for use as an internal standard in analytical and pharmacokinetic studies. This document details manufacturer and supplier information, key technical data, mechanism of action, and established experimental protocols, presented to support advanced research applications.

Manufacturers and Suppliers

Ponatinib D8 is a specialized chemical primarily used for research and development purposes. It is available from a number of reputable suppliers who can provide detailed Certificates of Analysis (CoA) upon request.[1][2][3]



| Supplier | CAS Number | Product Code (Example) | Notes |
|-------------------|----------------------|---------------------------|---|
| Clearsynth | 1562993-37-6 | CS-O-13350 | Leading manufacturer and exporter, provides CoA.[1] |
| Cayman Chemical | 1562993-37-6 | 17208 | Provides detailed technical information and purity data. |
| MedChemExpress | 1562993-37-6 | HY-12047S | Offers the product with high purity (99.91%).[4] |
| Simson Pharma | 1562993-37-6 (or NA) | P1800018 | Offers custom synthesis and provides CoA with every compound. |
| A Chemtek | 1562993-37-6 | ARD169602D8 | Specifies purity of 98%+ and provides CoA and SDS upon request. |
| Alentris Research | 1562993-37-6 | ALN-P133D01 | Supplier of stable isotope-labeled compounds. |
| Daicel Pharma | 1562993-37-6 | DCTI-A-363 | Provides Ponatinib D8 as a labeled standard. |
| Veeprho | 1562993-37-6 | - | Supplies as an internal standard for analytical and pharmacokinetic research. |

Technical Data



Ponatinib D8 is the deuterium-labeled version of Ponatinib, designed for use as an internal standard in quantitative mass spectrometry-based analyses.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of **Ponatinib D8**.

| Property | Value | Source |
|-------------------|---|--------|
| IUPAC Name | 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)methyl)-3-(trifluoromethyl)phenyl)benzamide | |
| Synonyms | AP24534-d8, Ponatinib-d8 | _ |
| CAS Number | 1562993-37-6 | _ |
| Molecular Formula | C29H19D8F3N6O | _ |
| Molecular Weight | 540.6 g/mol | _ |
| Isotopic Purity | ≥99% deuterated forms (d1-d8) | |
| Chemical Purity | >98% / >99% | _ |
| Solubility | Soluble in DMSO and Methanol | _ |
| Storage | Long-term at -20°C or 2-8°C | |

Biological Activity (Ponatinib)

Ponatinib is a multi-targeted kinase inhibitor. The deuterated form, **Ponatinib D8**, is expected to have similar biological activity but is primarily used for analytical purposes. The IC_{50} values for the non-labeled parent compound, Ponatinib, are provided below for context.



| Target Kinase | IC50 (nM) | Source |
|------------------------|-----------|--------------|
| Abl | 0.37 | |
| Bcr-Abl (T315I mutant) | 2.0 | _ |
| PDGFRα | 1.1 | - |
| VEGFR2 | 1.5 | - |
| FGFR1 | 2.2 | - |
| Src | 5.4 | - |
| c-Kit | 12.5 | - |

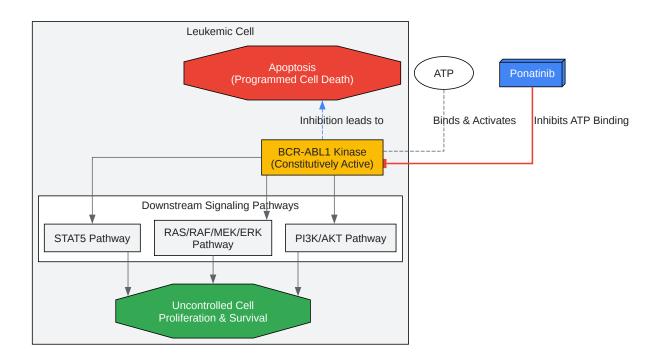
Mechanism of Action

Ponatinib is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary target is the BCR-ABL1 kinase, an abnormal enzyme produced in cells with the Philadelphia chromosome genetic abnormality, which is characteristic of chronic myeloid leukemia (CML).

Ponatinib functions as an ATP-competitive inhibitor. It binds to the ATP-binding site of the BCR-ABL1 kinase, which prevents the phosphorylation of downstream substrates. This action blocks the signaling pathways that drive the uncontrolled proliferation and survival of leukemic cells, ultimately inducing apoptosis (programmed cell death).

A key feature of Ponatinib is its efficacy against mutated forms of BCR-ABL1, particularly the T315I mutation, which confers resistance to other tyrosine kinase inhibitors like imatinib. The unique structure of Ponatinib allows it to bind effectively to the kinase domain despite this mutation.





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Caption: Mechanism of action of Ponatinib on the BCR-ABL1 signaling pathway.

Experimental Protocols

The primary application of **Ponatinib D8** is as an internal standard for the accurate quantification of Ponatinib in biological matrices (e.g., plasma, serum) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Ponatinib by LC-MS/MS



This protocol outlines a general procedure for using **Ponatinib D8** as an internal standard for pharmacokinetic studies.

Methodology:

- Preparation of Standards: Prepare stock solutions of Ponatinib and **Ponatinib D8** (Internal Standard, IS) in a suitable solvent like DMSO or methanol. Create a series of calibration curve standards by spiking blank biological plasma with known concentrations of Ponatinib.
- Sample Preparation:
 - Thaw subject plasma samples.
 - \circ To a small volume of plasma (e.g., 20-50 μ L), add a fixed amount of the **Ponatinib D8** IS solution.
 - Perform protein precipitation by adding a solvent such as acetonitrile. This step removes larger molecules that can interfere with the analysis.
 - Vortex the mixture and then centrifuge at high speed (e.g., 13,500 x g) to pellet the precipitated proteins.
 - Transfer the supernatant to a new tube or vial for analysis.
- Chromatographic Separation:
 - Inject the supernatant into an HPLC or UPLC system.
 - Separation is typically achieved on a C18 reversed-phase column.
 - Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).
- Mass Spectrometric Detection:
 - The eluent from the HPLC is directed into a tandem mass spectrometer (MS/MS) source, typically using electrospray ionization (ESI).

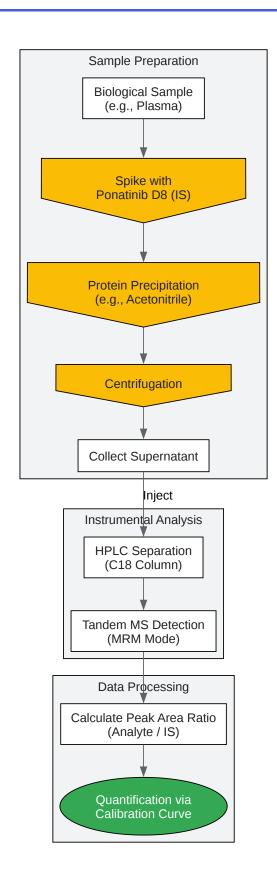
Foundational & Exploratory





- Monitor the specific mass-to-charge (m/z) transitions for both Ponatinib and Ponatinib D8
 using Multiple Reaction Monitoring (MRM).
- Quantify the amount of Ponatinib in the samples by calculating the ratio of the peak area
 of the analyte to the peak area of the internal standard (**Ponatinib D8**) and comparing it
 against the calibration curve.





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Caption: Workflow for quantification of Ponatinib using **Ponatinib D8** as an internal standard.



Cell Viability (IC50) Assay Protocol

To understand the potency of Ponatinib (for which **Ponatinib D8** serves as an analytical standard), cell viability assays are crucial. This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀).

Methodology:

- Cell Culture: Culture the desired cancer cell line (e.g., K562, BaF3-BCR-ABL) in a complete medium according to standard protocols.
- Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight in an incubator (37°C, 5% CO₂).
- Drug Treatment:
 - Prepare a serial dilution of Ponatinib in the culture medium.
 - Treat the cells with this range of Ponatinib concentrations. Include wells with untreated cells (negative control) and wells with only medium (blank control).
- Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, to allow the drug to take effect.
- Viability Assessment:
 - After incubation, assess cell viability using a suitable assay, such as one based on MTT,
 MTS, or resazurin.
 - Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
- Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Data Analysis:
 - Subtract the blank control values from all other readings.

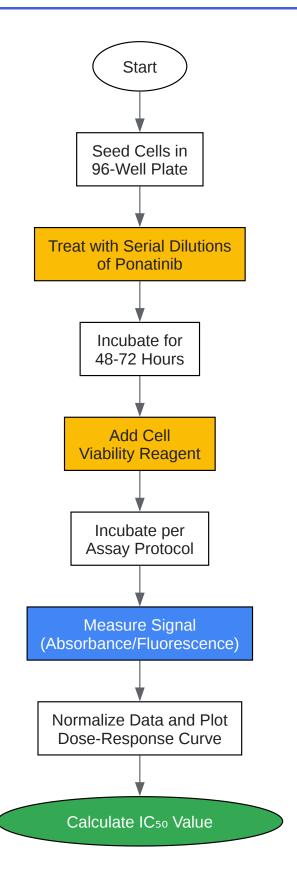






- Normalize the data to the untreated control cells (which represent 100% viability).
- Plot the cell viability (%) against the logarithm of the Ponatinib concentration.
- \circ Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to calculate the IC₅₀ value.





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Caption: General experimental workflow for determining the IC₅₀ of Ponatinib.



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References

- 1. clearsynth.com [clearsynth.com]
- 2. Ponatinib D8 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 3. achemtek.com [achemtek.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Manufacturer and supplier information for Ponatinib D8.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026086#manufacturer-and-supplier-information-for-ponatinib-d8]

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